molecular formula C9H14O4 B7902391 2-Isopropylidenesuccinic acid mono-ethyl ester

2-Isopropylidenesuccinic acid mono-ethyl ester

Cat. No.: B7902391
M. Wt: 186.20 g/mol
InChI Key: QQZFWPPTASWDEO-UHFFFAOYSA-N
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Description

2-Isopropylidenesuccinic acid mono-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular ester is derived from succinic acid, which is a dicarboxylic acid, and isopropylidene, a functional group containing a double bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylidenesuccinic acid mono-ethyl ester typically involves the esterification of 2-Isopropylidenesuccinic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this ester can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylidenesuccinic acid mono-ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Hydrolysis: 2-Isopropylidenesuccinic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: The corresponding alcohol.

Scientific Research Applications

2-Isopropylidenesuccinic acid mono-ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of metabolic pathways involving esters.

    Medicine: The compound can be used in the development of pharmaceuticals, particularly those involving ester functionalities.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant smell.

Mechanism of Action

The mechanism of action of 2-Isopropylidenesuccinic acid mono-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylidenesuccinic acid mono-methyl ester
  • 2-Isopropylidenesuccinic acid mono-propyl ester
  • 2-Isopropylidenesuccinic acid mono-butyl ester

Uniqueness

2-Isopropylidenesuccinic acid mono-ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ slightly from its methyl, propyl, and butyl counterparts due to the varying chain lengths of the ester groups.

Properties

IUPAC Name

3-ethoxycarbonyl-4-methylpent-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)7(6(2)3)5-8(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFWPPTASWDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of of 17.4 g (0.1 mol) diethyl succinate and 9.8 g (0.1 mol) cyclohexanone in 100 ml tert-butanol was added 11.2 g (0.1 mol) potassium tert-butoxide in one portion. The mixture was allowed to stir at room temperature for 30 min. 10 ml of water were added and the solvent was removed under reduced pressure. The residue was dissolved in 100 ml water and transferred into a separation funnel. The solution was extracted twice with 50 ml ethyl acetate to remove neutral impurities, acidified with 6M HCl and extracted again twice with 20 ml of ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 18.5 g (82%) of a thick yellow oil. 1H-NMR: 86% conjugated, 14% deconjugated product.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
82%

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